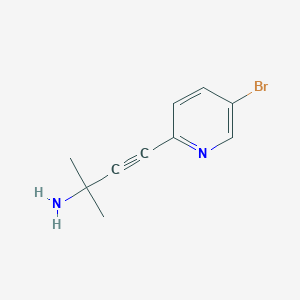
N-Methoxy-N,1-Dimethyl-1H-pyrazol-5-carboxamid
Übersicht
Beschreibung
“N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18100 . It is also known by other names such as “N-methoxy-N,1-dimethylpyrazole-3-carboxamide” and "1-methyl-1H-pyrazole-3-carboxylic acid N-methoxy-N-methylamide" .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide” consists of a pyrazole ring with a methoxy group and two methyl groups attached . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide” include a molecular weight of 169.18100, an exact mass of 169.08500, and a LogP of 0.05350 . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen
Synthetische Zwischenprodukte
Pyrazol-haltige Verbindungen, wie z. B. N-Methoxy-N,1-Dimethyl-1H-pyrazol-5-carboxamid, sind einflussreiche Familien von N-Heterocyclen, da sie sich durch ihre nachgewiesene Anwendbarkeit und Vielseitigkeit als synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien in verschiedenen Bereichen auszeichnen .
Biologische Anwendungen
Pyrazolderivate weisen eine breite Palette biologischer Profile auf. Es wurde berichtet, dass sie Antikrebs-, Entzündungshemmende-, Analgetische-, Antioxidative-, Anticonvulsive-, Antimikrobielle-, Antituberkulose-, Antiamöben-, Antidepressive-, Hypotensive- und ACE-Inhibitoraktivitäten aufweisen .
Materialwissenschaft
Pyrazol-haltige Verbindungen werden auch in der Materialwissenschaft eingesetzt. Ihre vielfältigen und wertvollen synthetischen, biologischen und photophysikalischen Eigenschaften machen sie für den Einsatz in diesem Bereich geeignet .
Industrielle Anwendungen
Im industriellen Bereich werden Pyrazolderivate aufgrund ihrer strukturellen Vielfalt und Vielseitigkeit eingesetzt. Sie können zur Synthese komplexerer Strukturen mit verschiedenen relevanten Beispielen verwendet werden .
Landwirtschaft
Pyrazolderivate haben einen privilegierten Status als vielseitige Gerüste in verschiedenen Bereichen der chemischen Industrie, einschließlich der Landwirtschaft .
Chemoselektive Veresterung und Amidierung von Carbonsäuren
N-Methoxy-N-methyl-1H-imidazol-1-carboxamid kann als Reagenz verwendet werden, um N-Methoxy-N-methylcyanformamid durch Reaktion mit Trimethylsilylcyanid herzustellen. Es kann auch zur chemoselektiven Veresterung und Amidierung von Carbonsäuren verwendet werden .
Zukünftige Richtungen
Pyrazole compounds, including “N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide”, could be considered as a precursor structure for further design of pesticides . Especially, compound 16 showed the highest activity among the synthesized compounds with 64.10%, while starting compound 4 showed the highest at all with 80.82% .
Eigenschaften
IUPAC Name |
N-methoxy-N,2-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-9-6(4-5-8-9)7(11)10(2)12-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOZKKGHPNKCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



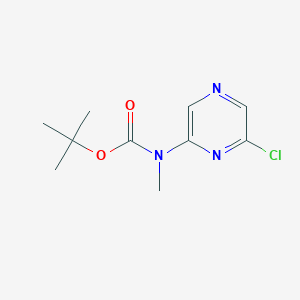
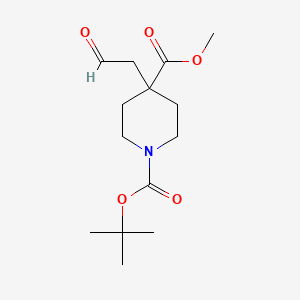
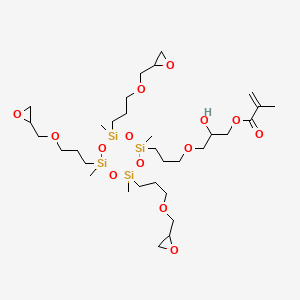
![2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1507625.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B1507628.png)
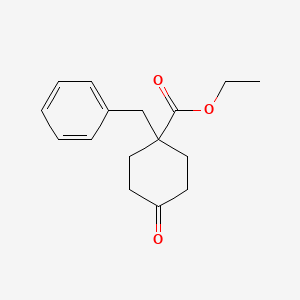
![S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate](/img/structure/B1507637.png)

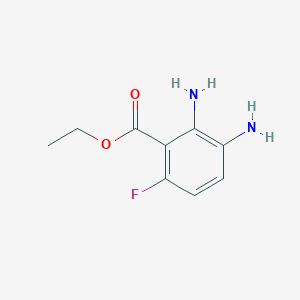
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1507653.png)
